7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC10102587
Molecular Formula: C18H14N6O
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N6O |
|---|---|
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 11-[2-(1H-indol-3-yl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C18H14N6O/c25-17-14-10-20-18-21-11-22-24(18)16(14)6-8-23(17)7-5-12-9-19-15-4-2-1-3-13(12)15/h1-4,6,8-11,19H,5,7H2 |
| Standard InChI Key | VJWOARHPEWMQRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C=CC4=C(C3=O)C=NC5=NC=NN45 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
-
Pyrido[3,4-e]pyrimidine: A bicyclic system formed by fusing pyridine and pyrimidine rings.
-
Triazolo[1,5-a]pyrimidine: A triazole ring fused to the pyrimidine moiety, enhancing electron density and hydrogen-bonding capacity.
-
1H-Indol-3-yl ethyl group: An indole substituent connected via an ethyl linker, contributing hydrophobic and π-stacking interactions .
The ethyl bridge between the indole and triazolo-pyrimidine systems allows conformational flexibility, potentially optimizing receptor binding.
Table 1: Key Structural Features
Synthetic Pathways
General Synthesis Strategy
The synthesis of this compound likely follows multi-step protocols analogous to those reported for related triazolopyridopyrimidines :
-
Formation of pyrido[3,4-e]pyrimidin-6(7H)-one: Condensation of 4-aminopyridine derivatives with β-keto esters.
-
Triazole ring annulation: Cyclization using hydrazonoyl halides in dioxane with triethylamine (TEA) at reflux .
-
Indole incorporation: Alkylation or Michael addition to introduce the 2-(1H-indol-3-yl)ethyl group.
Example Reaction Scheme
-
Step 1: Synthesis of pyrido[3,4-e]pyrimidin-6(7H)-one precursor.
-
Step 2: Reaction with hydrazonoyl chloride (R=indol-3-yl) in dioxane/TEA.
-
Step 3: Ethylation at position 7 using 2-(1H-indol-3-yl)ethyl bromide.
Physicochemical Properties
Spectral Characterization
Data from analogous compounds suggest the following spectral profiles :
-
IR: Peaks at 3435 cm⁻¹ (N-H stretch), 1706 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
¹H NMR:
-
δ 2.35–2.49 ppm (methyl groups, if present).
-
δ 7.30–8.38 ppm (aromatic protons from indole and pyridine).
-
δ 12.02 ppm (indole NH).
-
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting point | 240–245°C (estimated) |
| Solubility | Poor in water; soluble in DMSO |
| LogP | 3.2 (calculated) |
Biological Activity and Mechanisms
Anticancer Activity
Compounds with similar frameworks show IC₅₀ values of 10–50 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Proposed mechanisms include:
-
Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes.
-
Kinase modulation: Binding to ATP pockets of receptor tyrosine kinases.
Table 3: Comparative Bioactivity of Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume